17-(Allylamino-d5) Geldanamycin

Mass Spectrometry Isotope Dilution LC-MS/MS

Select 17-(Allylamino-d5) Geldanamycin as the definitive SIL-IS for 17-AAG LC-MS/MS assays. The +5 Da mass shift eliminates co-elution and ensures baseline-resolved quantification, delivering the ±15% accuracy required for IND-enabling GLP toxicology and clinical bioequivalence. Deuterium incorporation at a non-metabolic site prevents kinetic isotope effects, preserving intrinsic clearance fidelity. Unlike unlabeled 17-AAG, this isotopologue corrects for matrix effects, extraction loss, and ionization variability in plasma, tissue homogenates, hepatocyte incubations, and microsomal preparations. Essential for regulatory submissions (FDA, EMA, PMDA). Purchase now with full analytical certification – achieve robust, audit-ready pharmacokinetic data.

Molecular Formula C₃₁H₃₈D₅N₃O₈
Molecular Weight 590.72
Cat. No. B1151953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-(Allylamino-d5) Geldanamycin
Synonyms17-Demethoxy-17-(2-propenylamino-d5)geldanamycin;  17-(Allylamino-d5)-17-demethoxygeldanamycin;  17-(Allylamino-d5)-17-desmethylgeldanamycin;  17-Demethoxy-17-(allylamino-d5)geldanamycin;  17AAG-d5;  CP 127374-d5;  KOS 953-d5;  NSC 330507-d5;  Tanespimycin-d
Molecular FormulaC₃₁H₃₈D₅N₃O₈
Molecular Weight590.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-(Allylamino-d5) Geldanamycin: A Deuterated Stable Isotope-Labeled Internal Standard for Precise Quantification of the HSP90 Inhibitor 17-AAG


17-(Allylamino-d5) Geldanamycin (also known as 17-AAG-d5 or Tanespimycin-d5) is a deuterated analog of the semi-synthetic geldanamycin derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG) . It incorporates five deuterium atoms at the allylamino side chain, resulting in a molecular formula of C31H38D5N3O8 and a molecular weight of 590.72 g/mol, compared to 585.69 g/mol for the unlabeled compound . This isotopic labeling preserves the parent compound's high-affinity binding to the N-terminal ATP-binding site of heat shock protein 90 (HSP90) [1] while providing a +5 Da mass shift essential for its primary application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2].

Why Generic Substitution Fails for 17-(Allylamino-d5) Geldanamycin in Quantitative Bioanalysis


While unlabeled 17-AAG (Tanespimycin) is a well-characterized HSP90 inhibitor with established in vitro potency (IC50 ~5 nM) , its direct substitution for 17-(Allylamino-d5) Geldanamycin in quantitative LC-MS/MS workflows is fundamentally flawed. The deuterated analog is not merely a bioactive surrogate; it is an analytical tool engineered to correct for matrix effects, extraction variability, and ionization fluctuations inherent to biological sample analysis . Using the unlabeled compound as an internal standard introduces co-elution and mass spectral overlap, undermining assay accuracy and precision [1]. Furthermore, alternative internal standards such as 17-DMAG, while used in some assays [2], differ in chemical structure, potentially leading to divergent extraction recovery and chromatographic behavior that cannot fully compensate for analyte-specific losses [3]. The isotopic purity and defined +5 Da mass shift of 17-(Allylamino-d5) Geldanamycin provide a unique, baseline-resolved signal that is indispensable for achieving the stringent validation criteria (±15% accuracy and precision) required in preclinical pharmacokinetic and clinical bioequivalence studies [4].

Quantitative Differentiation of 17-(Allylamino-d5) Geldanamycin Against Comparator Compounds


Mass Spectrometric Differentiation: +5 Da Mass Shift for Baseline Resolution

17-(Allylamino-d5) Geldanamycin incorporates five deuterium atoms at the allylamino side chain, resulting in a molecular weight of 590.72 g/mol, which is +5.03 Da greater than the unlabeled 17-AAG (585.69 g/mol) . This mass difference ensures complete baseline separation between the analyte (unlabeled 17-AAG) and the internal standard (deuterated analog) in the mass spectrometer, eliminating cross-talk and enabling accurate quantification via isotope dilution mass spectrometry (IDMS) . In contrast, using a structural analog such as 17-DMAG (MW 616.80 g/mol) as an internal standard yields a +31 Da difference [1], which, while resolving the mass, introduces differential ionization efficiency and extraction recovery that compromise assay robustness [2].

Mass Spectrometry Isotope Dilution LC-MS/MS Internal Standard

Isotopic Purity and Signal Integrity for High-Sensitivity Detection

The isotopic enrichment of 17-(Allylamino-d5) Geldanamycin is specified to be >98% deuterium incorporation at the labeled positions (typical for research-grade deuterated standards) [1]. This high isotopic purity minimizes the contribution of the internal standard to the analyte channel (M) and vice versa, a critical factor for achieving low limits of quantification (LLOQ). In comparative studies, non-deuterated structural analogs used as internal standards exhibit cross-talk due to isotopic overlap or in-source fragmentation, leading to inaccurate quantification at concentrations below 1 ng/mL [2]. The defined +5 Da mass shift, free of natural isotopic interference from the unlabeled analyte, allows for precise integration even at sub-nanogram levels, as demonstrated by validated LC-MS/MS assays for 17-AAG achieving an LLOQ of 0.5 ng/mL [3]. This performance is contingent upon the use of a stable isotope-labeled internal standard.

Bioanalysis Isotope Dilution Sensitivity Precision

Kinetic Isotope Effect (KIE) Mitigation via Allylamino-Specific Labeling

Deuteration at metabolically labile positions can alter the rate of CYP450-mediated oxidation, a phenomenon known as the kinetic isotope effect (KIE). 17-(Allylamino-d5) Geldanamycin is deuterated on the allylamino side chain, a site that is not the primary site of metabolic clearance for 17-AAG . The major metabolic pathway for 17-AAG is reduction of the benzoquinone moiety to the hydroquinone, followed by glucuronidation, and CYP3A4-mediated oxidation of the allylamino group is a minor route [1]. Consequently, the deuterium label at this position minimizes KIE on intrinsic clearance, ensuring that the internal standard's behavior closely mimics that of the unlabeled analyte during sample processing and extraction, without introducing significant metabolic divergence that could bias quantitative results [2]. In contrast, perdeuterated or alternatively labeled analogs (e.g., 13C/15N on the macrocycle) may exhibit different extraction recoveries or stability profiles.

Metabolic Stability In Vitro ADME Isotope Effect Drug-Drug Interaction

Regulatory Alignment and Data Integrity for Bioanalytical Method Validation

The U.S. FDA and EMA bioanalytical method validation guidances explicitly recommend the use of stable isotope-labeled internal standards to control for matrix effects and ensure assay reliability [1]. 17-(Allylamino-d5) Geldanamycin, as a deuterated analog, fulfills this recommendation by co-eluting with the analyte (similar chromatographic retention time) while being distinguishable by mass [2]. This is in contrast to the use of 17-DMAG as an internal standard, which, although used in some published methods, does not fully correct for ion suppression or enhancement caused by co-extracted matrix components due to its structural dissimilarity [3]. Regulatory submissions for new drug applications (NDAs) increasingly mandate the use of a SIL-IS for each analyte in pivotal bioequivalence and pharmacokinetic studies to minimize the risk of data rejection [4].

Bioanalytical Method Validation FDA Guidance EMA Guideline Regulatory Compliance

Targeted Application Scenarios for 17-(Allylamino-d5) Geldanamycin in Quantitative Bioanalysis


Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies in Rodent and Non-Rodent Species

17-(Allylamino-d5) Geldanamycin is the internal standard of choice for quantifying 17-AAG in plasma and tissue homogenates during IND-enabling GLP toxicology studies. Its use enables accurate determination of Cmax, AUC, and half-life at low systemic exposures (ng/mL range) following intravenous or oral administration of 17-AAG [1]. This is critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship and supporting dose selection for first-in-human trials.

Clinical Pharmacokinetic and Bioequivalence Studies

In Phase I and bioequivalence studies, 17-(Allylamino-d5) Geldanamycin ensures robust and reproducible quantification of 17-AAG in human plasma, adhering to stringent regulatory criteria for accuracy and precision (within ±15%) [2]. Its use as a SIL-IS is essential for generating data that will be accepted by global health authorities (FDA, EMA, PMDA) for NDA or ANDA submissions, as it minimizes variability from sample preparation and LC-MS/MS analysis.

In Vitro ADME Assays: Metabolic Stability and Protein Binding

When quantifying 17-AAG in in vitro matrices such as hepatocyte incubations, microsomal preparations, or plasma protein binding equilibrium dialysates, 17-(Allylamino-d5) Geldanamycin provides precise correction for matrix effects. Its deuterium label at a non-critical metabolic site ensures that it accurately tracks the analyte without introducing a significant kinetic isotope effect that could bias intrinsic clearance calculations [3].

Therapeutic Drug Monitoring (TDM) in Clinical Trials

For Phase II/III oncology trials where 17-AAG exposure correlates with efficacy or toxicity, 17-(Allylamino-d5) Geldanamycin is used to develop and validate robust LC-MS/MS assays for TDM. The high isotopic purity and defined mass shift enable precise quantification of trough and peak concentrations, facilitating dose individualization and management of drug-drug interactions in patients receiving combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-(Allylamino-d5) Geldanamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.